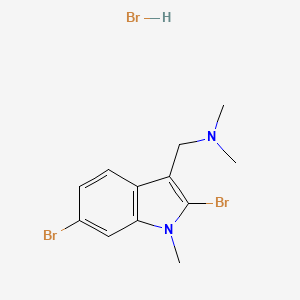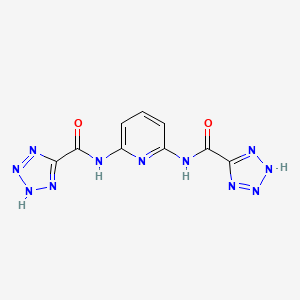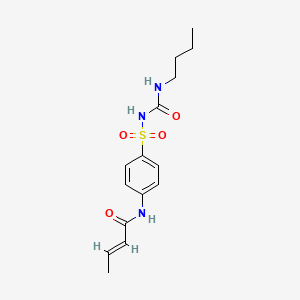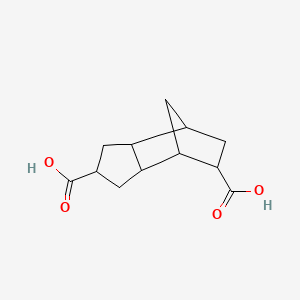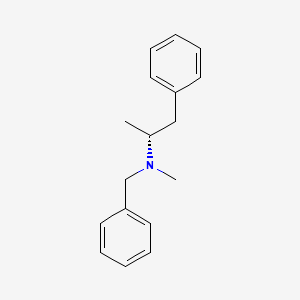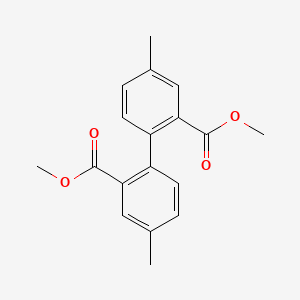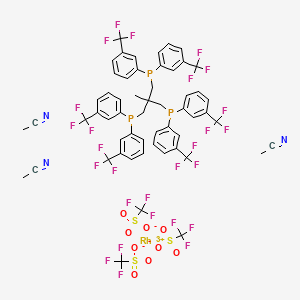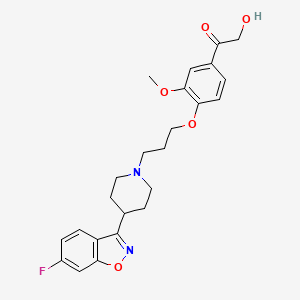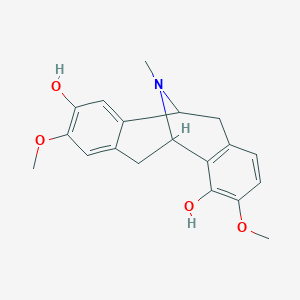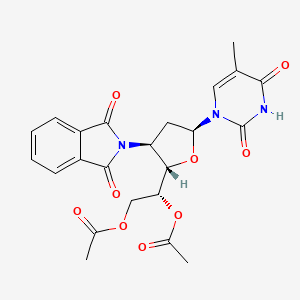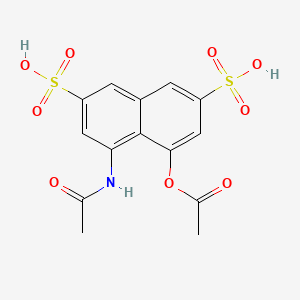
2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-(acetyloxy)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-(acetyloxy)-, disodium salt is a complex organic compound known for its unique chemical properties and applications This compound is part of the naphthalenedisulfonic acid family, which is characterized by the presence of two sulfonic acid groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-(acetyloxy)-, disodium salt typically involves multiple steps. The process begins with the sulfonation of naphthalene to introduce the sulfonic acid groups. This is followed by the acetylation of the amino and hydroxyl groups. The final step involves the neutralization of the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-(acetyloxy)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinic acids.
Substitution: The acetylamino and acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and can be carried out under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfinic acids. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-(acetyloxy)-, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a staining agent for microscopy.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-(acetyloxy)-, disodium salt involves its interaction with various molecular targets. The sulfonic acid groups can form strong ionic bonds with positively charged molecules, while the acetylamino and acetyloxy groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can affect the structure and function of proteins, enzymes, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-(4-nitrophenylazo)-2,7-naphthalenedisulfonic acid, disodium salt
- 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid disodium salt
- Disodium 2,7-naphthalenedisulfonate
Uniqueness
2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-(acetyloxy)-, disodium salt is unique due to the presence of both acetylamino and acetyloxy groups, which enhance its reactivity and potential applications. These functional groups allow for a wider range of chemical modifications and interactions compared to similar compounds, making it a versatile tool in various scientific and industrial applications.
Properties
CAS No. |
144790-54-5 |
|---|---|
Molecular Formula |
C14H13NO9S2 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-acetamido-5-acetyloxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C14H13NO9S2/c1-7(16)15-12-5-10(25(18,19)20)3-9-4-11(26(21,22)23)6-13(14(9)12)24-8(2)17/h3-6H,1-2H3,(H,15,16)(H,18,19,20)(H,21,22,23) |
InChI Key |
FBZQMQAHEDKOQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C=C2OC(=O)C)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12787427.png)
